molecular formula C15H17NO B133497 2,6-Dimethyl-3-(phenylmethoxy)-aniline CAS No. 70261-50-6

2,6-Dimethyl-3-(phenylmethoxy)-aniline

Cat. No. B133497
CAS RN: 70261-50-6
M. Wt: 227.3 g/mol
InChI Key: KMXQUVMDZUGZIA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. The first paper discusses the degradation of 2,6-dimethyl-aniline (2,6-DMA) by hydroxyl radicals, which is relevant to understanding the reactivity of the methyl groups on the aromatic ring of similar compounds . The second paper describes a reaction involving aniline and formaldehyde, which could be related to the synthesis of compounds similar to 2,6-Dimethyl-3-(phenylmethoxy)-aniline .

Synthesis Analysis

While the exact synthesis of 2,6-Dimethyl-3-(phenylmethoxy)-aniline is not described, the reaction of aniline with formaldehyde as mentioned in the second paper could be a starting point for synthesizing similar compounds . The revised structure of the product in this reaction suggests that under certain conditions, aniline derivatives can react with formaldehyde to form complex structures, which could potentially be modified to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3-(phenylmethoxy)-aniline would consist of an aniline core with two methyl groups at the 2 and 6 positions and a phenylmethoxy group at the 3 position. The papers do not provide direct information on the molecular structure of this specific compound, but the structure revision in the second paper indicates that aniline derivatives can undergo structural changes under certain reaction conditions .

Chemical Reactions Analysis

The first paper provides valuable information on the chemical reactivity of 2,6-dimethyl-aniline with hydroxyl radicals . It suggests that the methyl groups on the aromatic ring are not susceptible to attack by hydroxyl radicals, which could imply that in 2,6-Dimethyl-3-(phenylmethoxy)-aniline, the methyl groups might also exhibit similar resistance to certain types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-3-(phenylmethoxy)-aniline are not directly reported in the papers. However, the first paper's analysis of the degradation products of 2,6-DMA by hydroxyl radicals can provide insights into the potential stability and degradation pathways of similar compounds . The identification of various aromatic by-products and carboxylic acids suggests that the compound might undergo oxidation to form different products under the influence of hydroxyl radicals.

Scientific Research Applications

Genotoxic Activities of Aniline and Its Metabolites

A review by Bomhard & Herbold (2005) explores the genotoxic potential of aniline and its metabolites, aiming to understand the carcinogenic activity observed in rats' spleens. This review highlights that most validated studies did not indicate a potential of aniline to induce gene mutations, suggesting that the carcinogenic effects observed might be due to chronic high-dose damage rather than primary genotoxic events (Bomhard & Herbold, 2005).

Synthesis and Structural Properties of Novel Substituted Compounds

Issac & Tierney (1996) report on the synthesis and spectroscopic and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, developed from reactions involving chloral and substituted anilines. This work provides insights into the conformation and potential applications of these synthesized compounds in various fields, including pharmacology and materials science (Issac & Tierney, 1996).

Pharmacology and Clinical Potential of Acyclic Nucleoside Phosphonate Analogues

Naesens et al. (1997) review the broad-spectrum antiviral agents, specifically acyclic nucleoside phosphonate (ANP) analogues, highlighting their potent and selective activity against various viruses. This research provides an example of the application of chemical compounds in developing effective antiviral drugs, showcasing the potential for similar chemical structures to be utilized in medical research and treatment (Naesens et al., 1997).

properties

IUPAC Name

2,6-dimethyl-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQUVMDZUGZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2,6-dimethylaniline

Synthesis routes and methods

Procedure details

Zinc dust is added in portions to a solution of 4-benzyloxy-2-nitro-m-xylene (83.8 g) in glacial acetic acid (715 ml). Addition is complete when the exothermic reaction subsides. The reaction mixture is filtered through Celite and the pad washed with acetic acid. The filtrate is concentrated in vacuo and the residue diluted with H2O and made basic with ammonium hydroxide, and extracted with chloroform. The combined organic extracts are dried and concentrated in vacuo to give the desired aniline in quantitative crude yield.
Name
4-benzyloxy-2-nitro-m-xylene
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
715 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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